

Application Note: Quantitative Analysis of Rubratoxin B by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Rubratoxin B*

Cat. No.: *B10752257*

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Introduction

Rubratoxin B is a mycotoxin produced by fungi such as *Penicillium rubrum* and *Penicillium purpurogenum*, which can contaminate animal feeds.[1] It is known to be hepatotoxic, mutagenic, and teratogenic, making its detection and quantification in various matrices crucial for food and feed safety.[2] High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for the analysis of **Rubratoxin B**. This application note provides a detailed protocol for the quantitative analysis of **Rubratoxin B** in various samples using a reversed-phase HPLC system with UV detection.

Principle

This method utilizes reversed-phase HPLC to separate **Rubratoxin B** from other sample components. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an organic modifier like ethyl acetate or acetic acid. Detection and quantification are performed by measuring the UV absorbance of the analyte at 254 nm. Sample preparation involves solvent extraction to isolate **Rubratoxin B** from the sample matrix, which may be followed by a clean-up step to remove interfering substances.

Materials and Reagents

- **Rubratoxin B** standard

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ethyl acetate (HPLC grade)
- Glacial acetic acid (Analytical grade)
- Hydrochloric acid (3 N)
- Sample matrices (e.g., urine, plasma, animal feed)

Experimental Protocols

1. Sample Preparation

a. For Urine Samples:

- Adjust the pH of the urine sample to 2 using 3 N HCl.[\[2\]](#)
- Extract the acidified urine with an equal volume of ethyl acetate.
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully collect the upper ethyl acetate layer.
- Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the HPLC mobile phase.
- Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

b. For Plasma Samples:

- Treat the plasma sample with 3 N hydrochloric acid.[\[2\]](#)
- Extract the sample with ethyl acetate.[\[2\]](#)

- Follow steps 3-8 from the urine sample preparation protocol.

c. For Mixed Feed Samples:

- Homogenize the feed sample to a fine powder.
- Extract a known amount of the homogenized sample with a suitable solvent such as ethyl acetate.
- Filter the extract to remove solid particles.
- Proceed with steps 6-8 from the urine sample preparation protocol.

2. HPLC Instrumentation and Conditions

Two exemplary HPLC methods are provided below:

Method 1: Acetonitrile-Water-Ethyl Acetate System

- Column: Reversed-phase C18 (10 μ m particle size)
- Mobile Phase: Acetonitrile:Water:Ethyl Acetate (11:9.9:3, v/v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 20 μ L

Method 2: Acetonitrile-Water-Glacial Acetic Acid System

- Column: μ Bondapak/C18 (or equivalent reversed-phase C18)
- Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (55:45:2 or 45:55:2, v/v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm

- Injection Volume: 20 µL

3. Calibration and Quantification

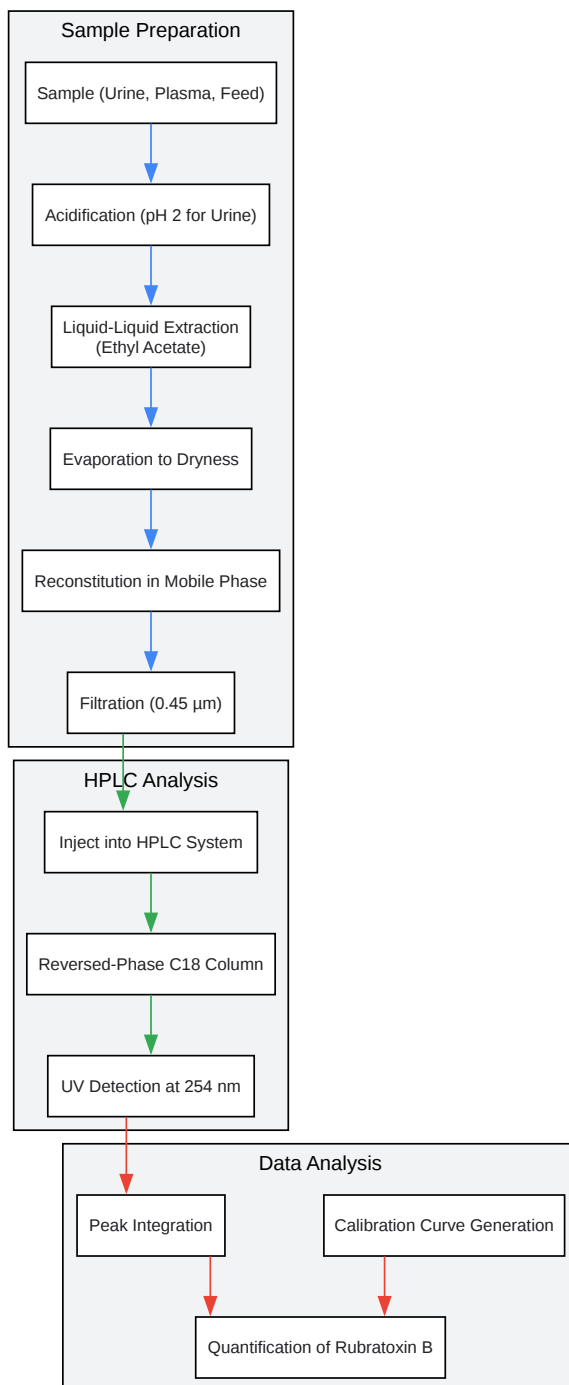
- Prepare a stock solution of **Rubratoxin B** in acetonitrile.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
- Inject the standard solutions into the HPLC system and record the peak areas.
- Construct a calibration curve by plotting the peak area versus the concentration of **Rubratoxin B**.
- Inject the prepared samples and determine the peak area for **Rubratoxin B**.
- Calculate the concentration of **Rubratoxin B** in the samples using the calibration curve.

Data Presentation

Parameter	Method 1	Method 2	Reference
Linear Range	0.05 - 5 µg	Not Specified	
Limit of Detection (LOD)	3 - 5 ng	~5 ng	
Recovery from Urine	Quantitative (5-40 µg/mL)	Not Specified	
Recovery from Plasma	Good	Not Specified	

Mandatory Visualizations

Workflow for Rubratoxin B Analysis by HPLC



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Caption: Experimental workflow for **Rubratoxin B** analysis.

Conclusion

The described HPLC methods are suitable for the sensitive and quantitative determination of **Rubratoxin B** in various biological and feed matrices. Proper sample preparation is critical for achieving accurate and reproducible results. The choice between the mobile phase systems may depend on the specific sample matrix and the presence of interfering compounds. These protocols provide a solid foundation for researchers, scientists, and drug development professionals involved in mycotoxin analysis.

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References

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